A search of PubChem, a public database of chemical information, reveals an entry for this compound (CID 73707531) but no descriptions of its biological activity or research applications []. The compound's structure suggests it belongs to a class of molecules known as arylurea compounds, some of which have been explored for their potential as FGFR (fibroblast growth factor receptor) inhibitors.
Patent applications sometimes disclose novel chemical compounds and their potential uses before they are published in the scientific literature. A search of patent databases reveals a patent application mentioning a closely related compound, N-oxide of N-(2-((6-(3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-4-yl)amino)-5-(4-ethylpiperazin-1-yl)phenyl)acrylamide []. This suggests that researchers might have been exploring this class of compounds for potential therapeutic applications, but the specific activity of N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide is not described.
FIIN-3 is a small molecule compound designed as an irreversible inhibitor targeting fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs). It features a distinctive pyrimidyl urea core, which enhances its binding efficacy through the formation of intramolecular hydrogen bonds. This structural configuration allows FIIN-3 to adopt a pseudo six-membered ring conformation, contributing to its unique mechanism of action against various receptor tyrosine kinases involved in cancer progression .
FIIN-3 operates primarily through covalent modification of target proteins. The compound forms a covalent bond with cysteine residues in the kinase domain of FGFRs and EGFRs, specifically targeting Cys477 in FGFR and Cys797 in EGFR. This interaction stabilizes the active conformation of these receptors, leading to the inhibition of downstream signaling pathways critical for tumor growth and survival . The compound's ability to inhibit phosphorylation events in both FGFR and EGFR pathways, even in the presence of fibroblast growth factor stimulation, highlights its potent and selective reactivity .
FIIN-3 exhibits significant biological activity against multiple cancer cell lines by inhibiting the phosphorylation of key signaling molecules such as AKT and ERK1/2. It has demonstrated efficacy against various FGFR gatekeeper mutants, which are often associated with resistance to other inhibitors. In cellular assays, FIIN-3 effectively suppresses the growth of Ba/F3 cells that rely on FGFR signaling, with effective concentrations (EC50) reported to be less than 1 nM for some targets .
The synthesis of FIIN-3 involves several key steps:
FIIN-3 is primarily explored for its therapeutic potential in oncology, particularly for cancers driven by aberrant FGFR and EGFR signaling. Its ability to inhibit these pathways makes it a candidate for treating various malignancies, including non-small cell lung cancer (NSCLC) and other solid tumors characterized by FGFR mutations or overexpression . Additionally, FIIN-3 serves as a valuable tool in research settings for studying receptor tyrosine kinase biology.
Studies have shown that FIIN-3 interacts specifically with cysteine residues in the kinase domains of its target receptors. This covalent interaction leads to conformational changes that stabilize the active forms of FGFRs and EGFRs, thereby blocking their downstream signaling pathways. Comparative studies indicate that while other inhibitors may partially restore signaling after fibroblast growth factor stimulation, FIIN-3 maintains robust inhibition under similar conditions .
Several compounds share structural or functional similarities with FIIN-3, particularly within the realm of receptor tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Target Receptors | Mechanism of Action | Unique Features |
---|---|---|---|
FIIN-1 | FGFR | Irreversible inhibition | Contains chlorine atoms that enhance potency |
FIIN-2 | FGFR | Irreversible inhibition | Stronger hinge binder but less effective than FIIN-3 |
BGJ398 | FGFR | Reversible inhibition | Selective for specific FGFR family members |
Rogaratinib | Pan-FGFR | Irreversible inhibition | Broad-spectrum activity against multiple FGFRs |
Erdafitinib | Pan-FGFR | Selective inhibition | Functionally selective with unique binding profile |
FIIN-3 stands out due to its dual-targeting capability against both FGFR and EGFR pathways, making it particularly valuable in contexts where resistance mechanisms are prevalent . Its structural design allows for enhanced flexibility and binding efficiency compared to other inhibitors, positioning it as a promising candidate for further clinical development.